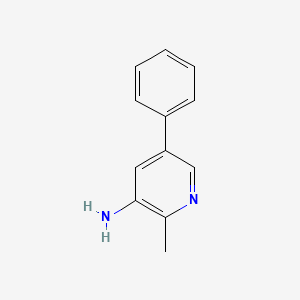

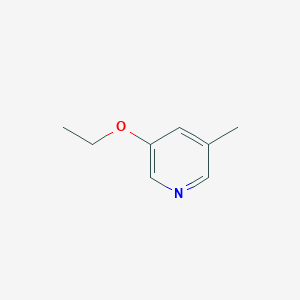

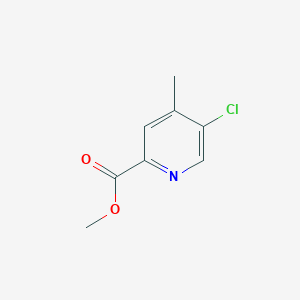

3-Ethoxy-5-methylpyridine

Overview

Description

Synthesis Analysis

The synthesis of 3-Ethoxy-5-methylpyridine involves several methods. One common approach is the reaction of 2-chloro-5-methylpyridine (or 2-chloro-5-(chloromethyl)pyridine ) with ethanol under suitable conditions. This reaction leads to the formation of the desired product, 3-Ethoxy-5-methylpyridine .

Scientific Research Applications

Medicinal Chemistry and Drug Development

The design and synthesis of novel compounds for therapeutic purposes often involve pyridine derivatives. For example, the development of potent inhibitors targeting 5-lipoxygenase-activating protein (FLAP) showcases the application of ethoxypyridine derivatives in creating new drugs. These inhibitors are crucial in treating asthma and potentially other inflammatory conditions, highlighting the importance of pyridine derivatives in medicinal chemistry (Stock et al., 2011).

Materials Science and Solar Cell Enhancement

In the realm of materials science, ethoxypyridine compounds have been studied for their impact on the performance of dye-sensitized solar cells. The addition of such derivatives to the electrolyte can significantly affect the cell's efficiency, demonstrating their potential in improving renewable energy technologies (Yin et al., 2008).

Organic Synthesis and Chemical Reactions

The versatility of ethoxypyridine derivatives is also evident in organic synthesis, where they serve as key intermediates in various chemical reactions. For instance, the synthesis of polysubstituted 3-hydroxypyridines through hetero-Diels-Alder reactions of 5-ethoxyoxazoles with dienophiles showcases the utility of ethoxypyridine derivatives in constructing complex molecular architectures (Sabot et al., 2012).

Electrochemical Applications

Furthermore, the electrochemical oxidation of methylpyridine derivatives at boron-doped diamond electrodes indicates the role of such compounds in electroorganic synthesis and wastewater treatment. This research underlines the potential environmental applications of pyridine derivatives in purifying water and synthesizing valuable chemicals (Iniesta et al., 2001).

Mechanism of Action

Target of Action

It’s known that pyridine derivatives often interact with various enzymes and receptors in the body .

Mode of Action

It’s known that pyridine derivatives can interact with their targets through various mechanisms, such as hydrogen bonding and π-π stacking .

Biochemical Pathways

Pyridine derivatives are often involved in various biochemical reactions, such as suzuki–miyaura coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction .

Pharmacokinetics

The pharmacokinetic properties of pyridine derivatives can vary greatly depending on their specific chemical structure .

Result of Action

Pyridine derivatives can have various effects at the molecular and cellular level, depending on their specific targets and mode of action .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 3-Ethoxy-5-methylpyridine. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability and its interactions with its targets .

properties

IUPAC Name |

3-ethoxy-5-methylpyridine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO/c1-3-10-8-4-7(2)5-9-6-8/h4-6H,3H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RUCVHSGXXFWNNI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CN=CC(=C1)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

137.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Ethoxy-5-methylpyridine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4H-Pyrano[2,3-b]pyridin-4-one, 2,3-dihydro-7-(trifluoromethyl)-](/img/structure/B3226538.png)

![Pyrido[2,3-b]pyrazine-3-carboxylic acid, 7-bromo-2-chloro-](/img/structure/B3226577.png)

![5-Fluoro-1H-pyrazolo[3,4-b]pyridine-3-carbonitrile](/img/structure/B3226627.png)